4-Propoxypyrimidine-2-thiol
Overview
Description
4-Propoxypyrimidine-2-thiol is a chemical compound with the molecular formula C7H10N2OS. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
4-Propoxypyrimidine-2-thiol, a derivative of pyrimidines, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound’s interaction with its targets results in an inhibitory response . This means that this compound reduces the expression and activities of the inflammatory mediators it targets . This action can lead to a decrease in inflammation, thereby potentially alleviating symptoms associated with inflammatory conditions .
Biochemical Pathways
Pyrimidines, including this compound, are involved in various biochemical pathways. They are essential for maintaining cellular functions such as DNA and RNA biosynthesis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This can affect downstream effects such as the reduction of inflammation.
Result of Action
The primary result of this compound’s action is the potential reduction of inflammation . By inhibiting the expression and activities of certain inflammatory mediators, the compound can help to alleviate the symptoms of inflammatory conditions .
Biochemical Analysis
Biochemical Properties
4-Propoxypyrimidine-2-thiol plays a significant role in biochemical reactions, particularly in the context of pyrimidine metabolism. This compound interacts with several enzymes and proteins, influencing various biochemical pathways. For instance, it may interact with enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting the overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical pathway. For instance, it could inhibit the activity of DHODH by binding to its active site, thereby reducing the production of pyrimidine nucleotides . Additionally, this compound may influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH and other cofactors, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles such as the mitochondria or nucleus . The subcellular localization of this compound is crucial for its function, as it determines the specific biochemical pathways and processes it can influence .
Preparation Methods
The synthesis of 4-Propoxypyrimidine-2-thiol typically involves cyclization processes or domino reactions. The most common synthetic routes include:
[3+3] Cyclization: This method involves the reaction of a 2-halo derivative with sulfur-containing reagents.
[4+2] Cyclization: This approach uses a diene and a dienophile to form the pyrimidine ring.
[5+1] Cyclization: This method involves the reaction of a five-membered ring with a one-carbon unit to form the pyrimidine ring.
Chemical Reactions Analysis
4-Propoxypyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives .
Scientific Research Applications
4-Propoxypyrimidine-2-thiol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Propoxypyrimidine-2-thiol can be compared with other similar compounds, such as:
2-Thiopyrimidine: Similar in structure but lacks the propoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxypyrimidine-2-thiol: Similar but with a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
4-Ethoxypyrimidine-2-thiol: Similar but with an ethoxy group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivities compared to its analogs .
Properties
IUPAC Name |
6-propoxy-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQWYZJALFTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399525 | |
Record name | 4-propoxypyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-92-2 | |
Record name | 4-propoxypyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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